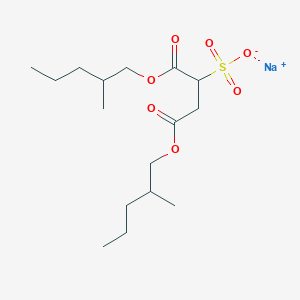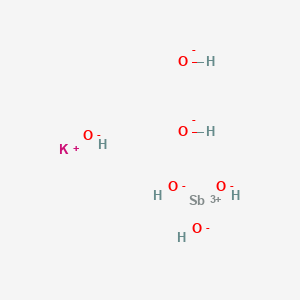
烯丙基三氯硅烷
概述
描述
Allyltrichlorosilane, or ATCS, is an organosilicon compound with the chemical formula C4H9Cl3Si. It is a colorless, volatile liquid with a characteristic odor. ATCS is used in a variety of applications, including the synthesis of polymers, organosilicon compounds, and other materials. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. ATCS is a versatile compound with a wide range of uses in both academic and industrial settings.
科学研究应用
有机硅化合物的合成
烯丙基三氯硅烷被用作合成各种有机硅化合物的关键原料 . 有机硅化合物因其稳定性和多功能性而广泛应用于工业和科学研究。
硅橡胶的生产
硅橡胶是一种以其优异的耐极端温度性和绝缘性能而闻名的弹性体。 烯丙基三氯硅烷在硅橡胶的生产中起着至关重要的作用 .
树脂的生产
树脂是固体或高粘度物质,可转化为聚合物。 烯丙基三氯硅烷用于生产某些类型的树脂 .
涂层的生产
涂层用于保护或装饰表面。 烯丙基三氯硅烷用于生产各种类型的涂层 .
粘合剂的生产
粘合剂是用于将材料粘合在一起的物质。 烯丙基三氯硅烷用于生产某些类型的粘合剂 .
高烯丙基醇的生产
烯丙基三氯硅烷是一种试剂,在与DMF中的醛反应后会产生高烯丙基醇 . 高烯丙基醇是有机合成中的重要中间体。
硅酮的生产
硅酮是由重复的硅氧烷单元组成的任何合成化合物。 烯丙基三氯硅烷用于制造硅酮 <svg class="icon" height="16" p-id="173
作用机制
. . .
Mode of Action
Allyltrichlorosilane undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions . The SiCl_3 group undergoes the usual alcoholysis to give the trialkoxyallylsilane .
Biochemical Pathways
It is known that the compound can engage in reactions with other compounds, leading to the formation of novel products . As an electrophile, Allyltrichlorosilane readily reacts with nucleophiles like alcohols, amines, and carboxylic acids, resulting in the generation of organosilicon compounds .
Pharmacokinetics
It is known that the compound is a colorless or white low-melting solid . It was originally prepared by the Direct process, the reaction of allyl chloride with copper-silicon alloy .
Result of Action
The result of Allyltrichlorosilane’s action is the production of various organosilicon compounds . These compounds have a wide range of applications across various industries, including the production of silicone rubber, resins, coatings, and adhesives .
Action Environment
Allyltrichlorosilane reacts vigorously with water to generate gaseous HCl . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water. In a scenario where the chemical is spilled into an excess of water, half of the maximum theoretical yield of Hydrogen Chloride gas will be created in 0.29 minutes .
安全和危害
Allyltrichlorosilane is highly flammable and causes severe skin burns and eye damage . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
生化分析
Biochemical Properties
Allyltrichlorosilane is used as a key building block for the synthesis of various organosilicon compounds . It undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions
Molecular Mechanism
Allyltrichlorosilane is known to undergo various chemical reactions. For instance, the SiCl3 group undergoes the usual alcoholysis to give the trialkoxoallylsilane . In the presence of Lewis bases, Allyltrichlorosilane allylates aldehydes
属性
IUPAC Name |
trichloro(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Si/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSBKQQYCMCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Si | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059347 | |
| Record name | Silane, trichloro-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyltrichlorosilane, stabilized appears as a colorless liquid with a pungent odor. Flash point of 95 °F. Corrosive to metals and tissue., Colorless liquid with a pungent, irritating odor; [Hawley] Colorless to yellow liquid; [MSDSonline] | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117.5 °C | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
95 °F (USCG, 1999), 35 °C, 95 °F (35 °C) (open cup) | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.215 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2011 g/cu cm at 20 °C, Density: 1.217 at 27 °C | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.05 (Air = 1) | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.066 kPa (53.0 mm Hg) at 47.5 °C | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
107-37-9 | |
| Record name | ALLYLTRICHLOROSILANE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/52 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloro-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALLYLTRICHLOROSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyltrichlorosilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/allyltrichlorosilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trichloro-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro-2-propen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB3N98803N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
35 °C | |
| Record name | Allyltrichlorosilane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Allyltrichlorosilane reacts with aldehydes through a nucleophilic addition mechanism. This reaction is typically catalyzed by Lewis bases, such as N,N-dimethylformamide (DMF) or chiral sulfoxides, which activate the silicon atom and facilitate the addition of the allyl group to the carbonyl carbon. This leads to the formation of homoallylic alcohols. [, , , , , ]
ANone: Homoallylic alcohols are valuable intermediates in the synthesis of various natural products, pharmaceuticals, and other complex molecules. Their versatility stems from the presence of both the hydroxyl and the alkene functionalities, which can be further elaborated using a wide range of synthetic transformations. [, ]
ANone: The molecular formula of allyltrichlorosilane is C3H5Cl3Si, and its molecular weight is 177.5 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the UV absorption spectrum of allyltrichlorosilane has been measured from 191 to 220 nm. The spectrum is broad and featureless, with the absorption cross-section increasing as the wavelength decreases. []
ANone: Allyltrichlorosilane is moisture sensitive and reacts readily with protic solvents like water and alcohols. This reaction results in the generation of HCl gas. Therefore, handling and storage under inert conditions, using dry solvents, are crucial. []
ANone: Lewis bases are crucial in these reactions as they act as catalysts. They coordinate to the silicon atom in allyltrichlorosilane, forming a hypervalent silicon species. This enhances the nucleophilicity of the allyl group, promoting its addition to the carbonyl group of aldehydes. [, , , , , , , , , , , , , , , , ]
ANone: Various chiral catalysts have been successfully employed, including chiral sulfoxides [, ], chiral phosphoramides [], chiral bipyridine N,N′-dioxides [, , ], and chiral biscarboline N,N'-dioxides []. The choice of catalyst often influences the enantioselectivity and yield of the desired product.
ANone: Yes, research demonstrates its application in the allylation of acylhydrazones [], N-Boc and N-Cbz imines [], and even in reactions with glycidyl methacrylate to form polymers. []
ANone: Yes, quantum chemical calculations have provided valuable insights into the reaction mechanism and the role of Lewis bases in activating allyltrichlorosilane. These calculations have shown that the activation barrier for the allylation reaction is significantly lowered in the presence of Lewis bases like DMF or HMPA. []
ANone: Yes, computational tools like AARON (Automated Alkylation Reaction Optimizer for N-oxides) can predict the stereoselectivity of allylations using various chiral bipyridine N,N′-dioxides. This approach shows promise for the design and discovery of novel catalysts. []
ANone: The stereochemical environment around the silicon center, influenced by the catalyst's structure, plays a critical role. For instance, research with bis(tetrahydroisoquinoline) N,N′‐dioxides shows that the relative configuration of the catalyst significantly affects both the yield and enantiomeric excess of the homoallylic alcohol product. []
ANone: Yes, research has explored the use of γ‐functionalized allyltrichlorosilanes. These modified reagents can introduce various functional groups to the target molecule, further expanding the synthetic utility of the allylation reaction. []
ANone: The development of highly enantioselective allylation reactions using allyltrichlorosilane has been made possible through the combined efforts of organic chemists, computational chemists, and material scientists. This synergy has led to the discovery of novel chiral catalysts, a deeper understanding of the reaction mechanism, and the development of new synthetic methodologies. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)









![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
